molecular formula C8H7NO4 B1303288 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone CAS No. 72802-41-6

2-Hydroxy-1-(3-nitrophenyl)-1-ethanone

Cat. No. B1303288
CAS RN: 72802-41-6
M. Wt: 181.15 g/mol
InChI Key: DQOFDYBDBHDTPG-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(3-nitrophenyl)-1-ethanone (2-HNE) is an organic compound that is used in a variety of scientific research applications. It is a reactive intermediate in the synthesis of organic compounds and has been used to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Charge Density and Hydrogen Bonding Analysis

X-N Charge Density Analysis : The study by Hibbs, Overgaard, and Piltz (2003) focused on examining the total experimental charge density in 1-(2-hydroxy-5-nitrophenyl)ethanone. Through high-resolution X-ray and neutron diffraction data, they explored the intricacies of intra- and intermolecular bonding features, particularly the extent of pi-delocalization throughout the molecule. This charge density analysis is crucial for understanding the electronic properties and reactivity of such compounds (Hibbs, Overgaard, & Piltz, 2003).

Synthesis and Antibacterial Activity

Synthesis of Thiosemicarbazones : Parekh and Desai (2006) synthesized 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones and tested their antibacterial activity against various bacteria. The structure and efficacy of these compounds highlight the potential of 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone derivatives in developing new antibacterial agents (Parekh & Desai, 2006).

Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams

Ternary Phase Equilibrium : Li et al. (2019) investigated the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, constructing isothermal ternary phase diagrams. This study is pivotal for understanding the solubility and phase behavior of these compounds, which can be crucial in separation and purification processes in chemical synthesis (Li et al., 2019).

Base-Labile Carboxyl Protecting Group

New Base-Labile Carboxyl Protecting Group : Robles, Pedroso, and Grandas (1993) introduced the 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group as a base-labile carboxyl protecting group. This research provides insights into the protection strategies for carboxyl groups, a fundamental aspect in the synthesis of complex organic molecules (Robles, Pedroso, & Grandas, 1993).

properties

IUPAC Name

2-hydroxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOFDYBDBHDTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377172
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72802-41-6
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of m-nitrophenacyl bromide with sodium acetate in ethanol gave m-nitrophenacyl alcohol. This was treated with dicyandiimide and HCl in aqueous methanol to give 2-guanidino4-(3-nitrophenyl)oxazole hydrochloride, m.p. 250°-251° C. The nitro residue was reduced with iron powder in acetic acid containing 10% v/v water to give 2-guanidino-4-(3-aminophenyl)oxazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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